molecular formula C7H6ClN3 B1280905 1-(Azidomethyl)-2-chlorobenzene CAS No. 63777-70-8

1-(Azidomethyl)-2-chlorobenzene

Cat. No. B1280905
Key on ui cas rn: 63777-70-8
M. Wt: 167.59 g/mol
InChI Key: BOSNISRGGXSMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789680

Procedure details

A solution of 16.75 g (100 mmol) of o-chlorobenzyl azide, 7.35 g (100 mmol) of propynecarboxylic acid and 200 ml of toluene is stirred for 24 hours at 50°. After being cooled to room temperature, the precipitated product is filtered off with suction and washed first with toluene and then with diethyl ether. In this manner there is obtained 1-(o-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid having a melting point of 175° (with decomposition). After concentration of the filtrates by evaporation and washing the residue with a little toluene, 1-(o-chlorobenzyl)-1H-1,2,3-triazole-5-carboxylic acid having a melting point of 120° (with decomposition) remains.
Quantity
16.75 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[C:12]([C:15]([OH:17])=[O:16])#[C:13]C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]1[CH:13]=[C:12]([C:15]([OH:17])=[O:16])[N:7]=[N:6]1

Inputs

Step One
Name
Quantity
16.75 g
Type
reactant
Smiles
ClC1=C(CN=[N+]=[N-])C=CC=C1
Name
Quantity
7.35 g
Type
reactant
Smiles
C(#CC)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed first with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2N=NC(=C2)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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